Dorsomorphin dihydrochloride

Solubility Formulation In Vivo Dosing

Choose Dorsomorphin dihydrochloride for its high aqueous solubility (~94 mg/mL), eliminating DMSO vehicle artifacts. This dual AMPK (Ki=109 nM) and BMP type I receptor (ALK2/3/6) inhibitor enables reliable 10 mg/kg IP dosing in rodent iron challenge models (60% serum iron increase) and neural hPSC differentiation. The optimal salt form for in vivo pharmacokinetics and dual-pathway studies that free base or single-target analogs cannot replicate.

Molecular Formula C24H27Cl2N5O
Molecular Weight 472.4 g/mol
Cat. No. B560671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDorsomorphin dihydrochloride
Molecular FormulaC24H27Cl2N5O
Molecular Weight472.4 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CCOC2=CC=C(C=C2)C3=CN4C(=C(C=N4)C5=CC=NC=C5)N=C3.Cl.Cl
InChIInChI=1S/C24H25N5O.2ClH/c1-2-12-28(13-3-1)14-15-30-22-6-4-19(5-7-22)21-16-26-24-23(17-27-29(24)18-21)20-8-10-25-11-9-20;;/h4-11,16-18H,1-3,12-15H2;2*1H
InChIKeyRJDVIJJQKMGPMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dorsomorphin dihydrochloride: An AMPK and BMP Type I Receptor Inhibitor for Iron Metabolism, Stem Cell Differentiation, and Autophagy Research


Dorsomorphin dihydrochloride (also known as BML-275 dihydrochloride, Compound C dihydrochloride; CAS 1219168-18-9) is the dihydrochloride salt form of dorsomorphin, a small-molecule inhibitor that acts as a potent, reversible, and ATP-competitive inhibitor of AMP-activated protein kinase (AMPK) [1]. In addition to AMPK inhibition, dorsomorphin dihydrochloride selectively inhibits bone morphogenetic protein (BMP) type I receptors ALK2, ALK3, and ALK6, thereby blocking BMP-mediated SMAD1/5/8 phosphorylation and downstream signaling [2]. This dual activity profile distinguishes it from compounds that target only one pathway, and the dihydrochloride salt offers improved aqueous solubility compared to the free base form .

Why Dorsomorphin Dihydrochloride Cannot Be Replaced by Free Base or Related AMPK Inhibitors


The dihydrochloride salt form of dorsomorphin confers distinct physicochemical properties—specifically, high aqueous solubility (~94 mg/mL in water at 25°C) —that are critical for achieving effective in vivo concentrations via intraperitoneal or intravenous administration without the need for high DMSO content, which can confound cellular assays. In contrast, the free base form of dorsomorphin (CAS 866405-64-3) exhibits poor water solubility, requiring DMSO-based vehicle systems that may introduce solvent-related artifacts in sensitive experimental models . Furthermore, dorsomorphin dihydrochloride displays a unique dual-target inhibition profile (AMPK Ki = 109 nM; BMP pathway IC50 = 0.47 μM) [1] that is not replicated by other AMPK inhibitors (e.g., STO-609, A-769662) or selective BMP inhibitors (e.g., LDN-193189, DMH1). Therefore, substituting dorsomorphin dihydrochloride with the free base or with a single-pathway modulator will not recapitulate the same experimental outcomes in models requiring concurrent AMPK and BMP signaling modulation.

Quantitative Differentiation of Dorsomorphin Dihydrochloride vs. Free Base and Pathway-Specific Analogs


Aqueous Solubility: Dorsomorphin Dihydrochloride vs. Free Base

Dorsomorphin dihydrochloride exhibits substantially higher aqueous solubility compared to the free base form. This property is essential for preparing in vivo dosing solutions at physiologically relevant concentrations without relying on high-percentage DMSO vehicles, which can induce cellular stress or toxicity . The dihydrochloride salt achieves a solubility of approximately 94 mg/mL in water at 25°C, whereas the free base is practically insoluble in water and requires DMSO (≥39.93 mg/mL in DMSO:H2O=2:1 mixtures) .

Solubility Formulation In Vivo Dosing

AMPK Inhibition Potency: Dorsomorphin Dihydrochloride vs. A-769662 (AMPK Activator) in IP3R-Mediated Calcium Signaling

In HeLa cells, dorsomorphin dihydrochloride functions as an AMPK inhibitor with an EC50 of 0.4 μM for activating histamine-induced Ca2+ release from the endoplasmic reticulum (ER) via IP3 receptors (IP3Rs) [1]. In contrast, the AMPK activator A-769662 inhibited histamine-induced Ca2+ release with an EC50 of 29 μM [1]. The ~72-fold difference in potency and opposite functional effects highlight the distinct roles of AMPK modulation in IP3R-mediated calcium homeostasis.

AMPK Calcium Signaling IP3 Receptor

BMP Pathway Inhibition: Dorsomorphin Dihydrochloride vs. LDN-193189 (Derivative) in SMAD Phosphorylation

Dorsomorphin dihydrochloride inhibits BMP4-induced phosphorylation of BMP-responsive SMADs (SMAD1/5/8) with an IC50 of 0.47 μM [1]. LDN-193189, a dorsomorphin derivative, exhibits significantly greater potency, with an IC50 of 4.9 nM for SMAD1/5/8 phosphorylation inhibition [2]. While LDN-193189 is ~100-fold more potent on BMP signaling, it lacks significant AMPK inhibitory activity. This distinction is critical: dorsomorphin dihydrochloride remains the compound of choice when simultaneous modulation of both AMPK and BMP pathways is required, whereas LDN-193189 is preferred for BMP-specific studies.

BMP Signaling SMAD Phosphorylation Stem Cell Differentiation

In Vivo Iron Metabolism: Dorsomorphin Dihydrochloride vs. Vehicle Control in Murine Model

In adult C57BL/6 mice challenged with intravenous iron-dextran (0.2 g/kg), co-administration of dorsomorphin dihydrochloride (10 mg/kg, i.p.) blocked SMAD1/5/8 phosphorylation in the liver and normalized hepcidin expression relative to iron-induced levels [1]. Specifically, treatment with dorsomorphin dihydrochloride over 24 hours resulted in a 60% increase in total serum iron concentrations compared to vehicle-treated controls . This demonstrates the compound's functional efficacy in modulating the BMP-hepcidin axis in vivo.

Iron Homeostasis Hepcidin In Vivo Pharmacology

Optimal Applications of Dorsomorphin Dihydrochloride in Preclinical Research and Industrial Settings


In Vivo Studies of Iron Metabolism and Hepcidin Regulation

Dorsomorphin dihydrochloride is the tool compound of choice for investigating BMP-dependent regulation of hepcidin and systemic iron homeostasis in rodent models. Its high aqueous solubility enables reliable intraperitoneal administration at 10 mg/kg in PBS, a dosing regimen that produces a 60% increase in serum iron within 24 hours [1]. This application is directly supported by the in vivo efficacy data presented in Evidence Item 3.4. Procurement should prioritize the dihydrochloride salt over the free base to avoid DMSO-related vehicle artifacts in iron challenge experiments .

Dual Inhibition of AMPK and BMP Signaling in Stem Cell Differentiation

For researchers directing human pluripotent stem cell (hPSC) differentiation toward neural lineages, dorsomorphin dihydrochloride provides simultaneous inhibition of both AMPK and BMP type I receptors (ALK2/3/6). The BMP inhibitory component (IC50 = 0.47 μM) blocks SMAD1/5/8 phosphorylation, which is essential for suppressing mesodermal and endodermal fates, while AMPK inhibition (Ki = 109 nM) modulates metabolic programming . The dual-target profile distinguishes dorsomorphin dihydrochloride from BMP-selective analogs like LDN-193189, which lack AMPK activity and may not fully recapitulate the differentiation outcomes observed with dorsomorphin [2].

AMPK-IP3R Calcium Signaling Crosstalk Studies

In cellular models examining the intersection of energy sensing and calcium signaling, dorsomorphin dihydrochloride is uniquely suited due to its potent activation of IP3R-mediated Ca2+ release (EC50 = 0.4 μM), an effect opposite to that of the AMPK activator A-769662 [3]. This functional dichotomy enables researchers to probe AMPK's regulatory role over IP3 receptors with high temporal resolution. The compound's cell permeability and well-characterized selectivity profile (minimal inhibition of ZAPK, SYK, PKCθ, PKA, and JAK3) ensure that observed calcium flux changes are attributable to AMPK inhibition rather than off-target kinase effects .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dorsomorphin dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.